molecular formula C19H20F2N2O3 B14160794 N-(2,4-difluorophenyl)-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide CAS No. 900894-46-4

N-(2,4-difluorophenyl)-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide

Cat. No.: B14160794
CAS No.: 900894-46-4
M. Wt: 362.4 g/mol
InChI Key: MBXQVDRGQOGANM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorophenyl group and a dimethoxyisoquinoline moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation of a suitable phenethylamine with an aldehyde.

    Introduction of the Dimethoxy Groups: Methoxylation of the isoquinoline core can be achieved using methanol and a suitable catalyst.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the amine with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(2,4-difluorophenyl)-2-(6,7-dimethoxy-1H-isoquinolin-2-yl)acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

900894-46-4

Molecular Formula

C19H20F2N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide

InChI

InChI=1S/C19H20F2N2O3/c1-25-17-7-12-5-6-23(10-13(12)8-18(17)26-2)11-19(24)22-16-4-3-14(20)9-15(16)21/h3-4,7-9H,5-6,10-11H2,1-2H3,(H,22,24)

InChI Key

MBXQVDRGQOGANM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC(=O)NC3=C(C=C(C=C3)F)F)OC

solubility

44 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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